molecular formula C13H16O2Si B1596209 Methyl 4-((trimethylsilyl)ethynyl)benzoate CAS No. 75867-41-3

Methyl 4-((trimethylsilyl)ethynyl)benzoate

Cat. No. B1596209
Key on ui cas rn: 75867-41-3
M. Wt: 232.35 g/mol
InChI Key: OMKQKBOYVRHLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290791B2

Procedure details

4-Bromobenzoic acid methyl ester (1.124 g, 5.22 mmol), PdCl2(PPh3)2 (192 mg, 27.4 mmol), and PPh3 (37 mg, 14.1 mmol) were suspended in THF (25.0 mL). Ethynyltrimethylsilane (1.14 mL, 8.1 mmol) and Et3N (1.14 mL, 7.8 mmol) were added and the reaction was allowed to stir for 20 min. CuI (14 mg, 0.075 mmol) was added and the reaction color changed from orange to red. Reaction was allowed to proceed overnight. After overnight reaction, the solution was brown in color and TLC analysis indicated the reaction was complete. The reaction mixture was concentrated to a brown residue, redissolved in DCM and filtered through Celite. The filtrate and rinses were evaporated to dryness and purification via Silica in 15:1 cyclohexane: EtOAc afforded 4-(trimethylsilyl)ethynyl-benzoic acid methyl ester (656 mg, 2.82 mmol, 54%) as an orange solid. H-NMR (CD3C1, 500 MHz) δ (ppm): 0.239 (s, 9H); 3.89 (s, 3H); 7.49 (d, J=16.84 Hz, 2H); 7.94 (d, J=16.4 Hz, 2H).
Quantity
1.124 g
Type
reactant
Reaction Step One
Name
Quantity
37 mg
Type
reactant
Reaction Step Two
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Quantity
192 mg
Type
catalyst
Reaction Step Five
Name
CuI
Quantity
14 mg
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[C:31]([Si:33]([CH3:36])([CH3:35])[CH3:34])#[CH:32].CCN(CC)CC>C1COCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.CCOC(C)=O>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([C:32]#[C:31][Si:33]([CH3:36])([CH3:35])[CH3:34])=[CH:6][CH:5]=1 |^1:51,70|

Inputs

Step One
Name
Quantity
1.124 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)Br)=O
Step Two
Name
Quantity
37 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Step Three
Name
Quantity
1.14 mL
Type
reactant
Smiles
C(#C)[Si](C)(C)C
Name
Quantity
1.14 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
192 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Six
Name
CuI
Quantity
14 mg
Type
catalyst
Smiles
[Cu]I
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
to stir for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
WAIT
Type
WAIT
Details
to proceed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After overnight reaction
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a brown residue
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in DCM
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The filtrate and rinses were evaporated to dryness and purification via Silica in 15:1 cyclohexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.82 mmol
AMOUNT: MASS 656 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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